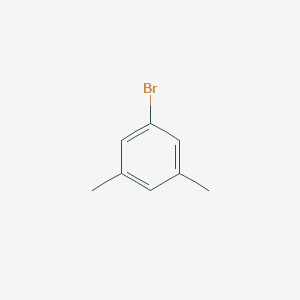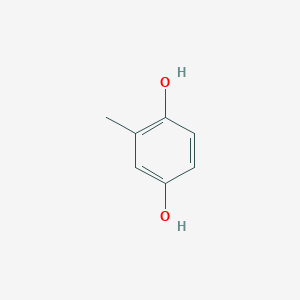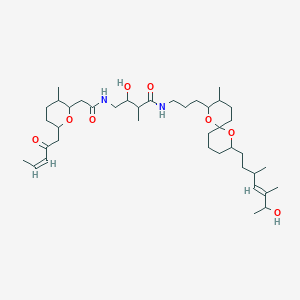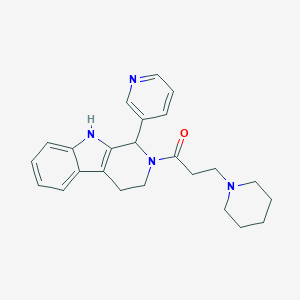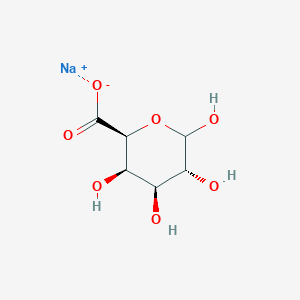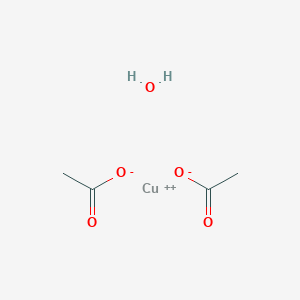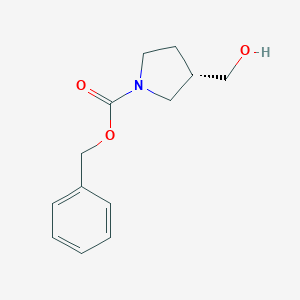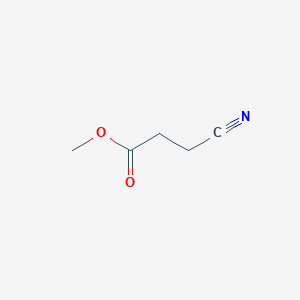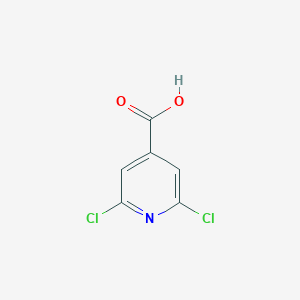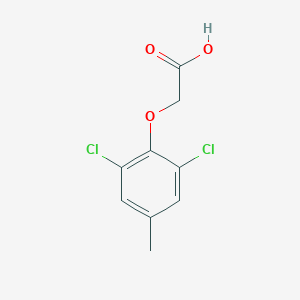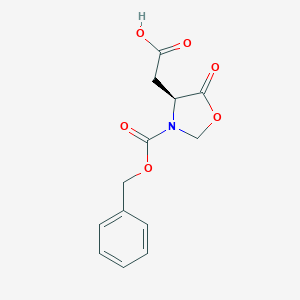
(S)-(+)-3-(ベンジルオキシカルボニル)-5-オキソ-4-オキサゾリジン酢酸
概要
説明
Synthesis Analysis
The synthesis of related oxazolidine derivatives involves a multi-step process that includes esterification, ammoniation, and cyclization from chiral precursors derived from amino acids. For example, a four-step synthesis of 4(S)-oxazolidineacetic acid, 2-oxo benzyl ester from L-Asp-OH reported a 45% overall yield, indicating a method to produce similar compounds efficiently (Luppi, Villa, & Tomasini, 2003).
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives has been extensively studied using techniques like IR, 1H NMR, and CD spectroscopy, coupled with DFT computational modeling. These analyses reveal the preferred three-dimensional structures of these compounds and their potential for creating pseudopeptide foldamers (Tomasini, Trigari, Lucarini, Bernardi, Garavelli, Peggion, Formaggio, & Toniolo, 2003).
Chemical Reactions and Properties
Oxazolidine derivatives undergo various chemical reactions, including dehydrogenation to oxazoles and thiazoles, Mannich reactions, and acetylation leading to N-acetylderivatives. These reactions are crucial for synthesizing complex heterocyclic compounds, demonstrating the versatility and reactivity of oxazolidine-based systems (Badr, Aly, Fahmy, & Mansour, 1981).
Physical Properties Analysis
The physical properties of oxazolidine derivatives, such as solubility, melting points, and specific optical rotations, are integral to understanding their behavior in various solvents and under different conditions. These properties are essential for the practical application of these compounds in chemical syntheses and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid, including reactivity with different chemical reagents, stability under various conditions, and the ability to participate in the formation of heterocyclic compounds, highlight its utility in organic synthesis. Its role as a precursor for the synthesis of peptides and its involvement in carbodiimide-mediated reactions further underscore its importance in peptide synthesis (Benoiton & Chen, 1981).
科学的研究の応用
有機合成における保護基
ベンジルオキシカルボニル基は、この化合物の成分であり、有機合成における保護基として使用されます . これは、続く化学反応において化学選択性を達成するために、官能基の化学修飾によって分子に導入されます .
α,β-不飽和カルボニル化合物の合成
この化合物は、α,β-不飽和カルボニル化合物の合成に使用できます . これらの化合物は、有機化学における重要な構成要素であり、その触媒合成は過去数十年間に注目を集めています .
酢酸の製造
この化合物は、酢酸の製造に使用できます . 酢酸は、化学工業や食品工業で様々な用途を持つ、年間約1500万トンの世界需要があるコモディティ化学物質です .
生合成経路と生分解経路
この化合物は、生合成経路と生分解経路で使用できます . tert-ブチル基が引き起こす独特の反応性パターンは、特徴的な用途をまとめることで強調されています .
生触媒プロセス
この化合物は、生触媒プロセスで使用できます . 化学変換におけるこの単純な炭化水素部分の使用から、自然界におけるその関連性、生合成経路および生分解経路への関与、さらには生触媒プロセスにおけるその可能な応用に至るまで、その経路が説明されています
Safety and Hazards
作用機序
Target of Action
The compound contains a benzyloxycarbonyl group , which is a well-known amino protecting group in peptide synthesis . This suggests that the compound may interact with proteins or enzymes that recognize or process peptides.
Mode of Action
The benzyloxycarbonyl group is known to protect amino groups during peptide synthesis . It is usually abbreviated as Z or Cbz and is cleaved by hydrogenolysis or strong acids . This suggests that the compound might be involved in peptide synthesis or modification processes.
特性
IUPAC Name |
2-[(4S)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c15-11(16)6-10-12(17)20-8-14(10)13(18)19-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNNOKSIFRVHHA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N([C@H](C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701173910 | |
| Record name | (4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23632-66-8 | |
| Record name | (4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23632-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid in peptide synthesis?
A1: (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid, often referred to as a protected form of aspartic acid, is used for the selective protection of the side-chain carboxyl group of aspartic acid during peptide synthesis. [] This selectivity allows chemists to control which part of the aspartic acid molecule reacts during peptide bond formation, enabling the synthesis of specifically β-aspartyl peptides. []
Q2: How is the protecting group removed from (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid after peptide bond formation?
A2: The 5-oxazolidinone ring, which acts as the α-carboxyl protecting group, can be easily removed by two methods: alkaline hydrolysis or catalytic hydrogenolysis. [] This dual removal capability provides flexibility in deprotection strategies during peptide synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



